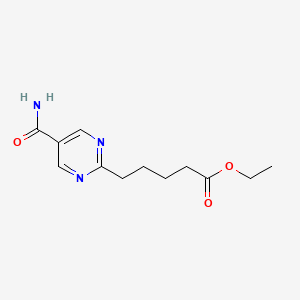
Ethyl 5-(5-carbamoylpyrimidin-2-YL)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(5-carbamoylpyrimidin-2-YL)pentanoate is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-(5-carbamoylpyrimidin-2-YL)pentanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
This structure includes a pyrimidine ring, which is significant for its biological activity, particularly in modulating protein interactions and enzymatic functions.
The compound has been studied for its role as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in several malignancies. PRMT5 catalyzes the methylation of arginine residues on histones and non-histone proteins, affecting gene expression and cellular signaling pathways. Inhibition of PRMT5 has shown promise in reducing tumor cell proliferation and enhancing apoptosis in cancer cells .
Key Mechanisms:
- Inhibition of Methyltransferase Activity : this compound disrupts PRMT5 activity, leading to altered methylation patterns that can inhibit cancer cell growth.
- Modulation of Gene Expression : By affecting histone modification, this compound can influence the transcriptional landscape of cancer cells, potentially reversing oncogenic processes .
In Vitro Studies
Research has demonstrated that compounds targeting PRMT5 can lead to significant reductions in cell viability across various cancer cell lines. For instance, studies indicated that knockdown or inhibition of PRMT5 resulted in decreased proliferation and increased apoptosis in gastric cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of PRMT5 inhibitors, including those related to this compound:
- Gastric Cancer : A study demonstrated that inhibition led to reduced growth rates in gastric cancer cell lines, suggesting potential therapeutic applications in treating this malignancy .
- CML Models : In murine models, the use of PRMT5 inhibitors resulted in significant survival benefits, indicating their potential utility in clinical settings for hematological malignancies .
Pharmacological Properties
This compound exhibits several pharmacological properties that contribute to its biological activity:
- Selectivity : The compound shows selective inhibition of PRMT5 over other methyltransferases, which minimizes off-target effects.
- Bioavailability : Preliminary studies suggest favorable pharmacokinetics for oral administration, although further studies are required to confirm these findings.
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 5-(5-carbamoylpyrimidin-2-yl)pentanoate |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-11(16)6-4-3-5-10-14-7-9(8-15-10)12(13)17/h7-8H,2-6H2,1H3,(H2,13,17) |
InChI Key |
GTGKXYWLGRZYJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1=NC=C(C=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















